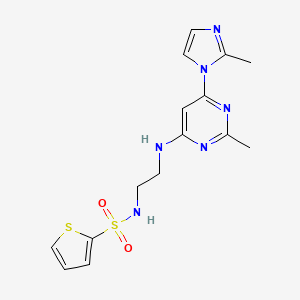

![molecular formula C22H20BrN5O2 B2381373 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-22-7](/img/no-structure.png)

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

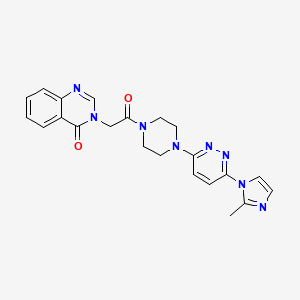

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H20BrN5O2 and its molecular weight is 466.339. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Güzeldemirci and Küçükbasmacı (2010) synthesized compounds including 4-bromophenyl-imidazo derivatives and evaluated them for antimicrobial and antifungal activities. They used the microbroth dilution technique and found that some compounds exhibited promising activities against various microbes (Güzeldemirci & Küçükbasmacı, 2010).

Cytotoxicity and Anticancer Potential

Yoo et al. (1998) synthesized imidazo quinoxaline diones, related to 4-bromophenyl-imidazo derivatives, and assessed their cytotoxicity. They found that these compounds exhibited significant cytotoxicity against human gastric adenocarcinoma cells, suggesting potential as anticancer agents (Yoo, Suh, & Park, 1998).

Chemical Synthesis and Reaction Mechanisms

Hu Zhi-zhi (2009) explored the synthesis and reaction mechanisms of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, a compound similar to the one . They optimized the reaction conditions and achieved a high yield, contributing valuable information to the field of synthetic chemistry (Hu Zhi-zhi, 2009).

Application in Molecular Docking Studies

A study by Jayashree et al. (2019) focused on an imidazole derivative similar to the compound . They used molecular docking studies to understand its interaction with Candida albicans dihydrofolate reductase, highlighting its potential application in drug discovery (Jayashree et al., 2019).

Immunoactivity Research

Research by Robert et al. (1995) on imidazo[2,1-b]thiazole derivatives, closely related to the compound , investigated their immunoactivity on human T lymphocytes. This study contributes to understanding the immunomodulatory potential of such compounds (Robert, Hassanine, Harraga, & Seillès, 1995).

Applications in Radical Cyclisation Reactions

Allin et al. (2005) used 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions on azoles, which include imidazoles, to synthesize new heterocyclic compounds. This study demonstrates the utility of bromophenyl-imidazole derivatives in synthetic organic chemistry (Allin et al., 2005).

properties

CAS RN |

872840-22-7 |

|---|---|

Product Name |

2-[(4-Bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Molecular Formula |

C22H20BrN5O2 |

Molecular Weight |

466.339 |

IUPAC Name |

2-[(4-bromophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C22H20BrN5O2/c1-14-3-9-17(10-4-14)26-11-12-27-18-19(24-21(26)27)25(2)22(30)28(20(18)29)13-15-5-7-16(23)8-6-15/h3-10H,11-13H2,1-2H3 |

InChI Key |

JBGJVUJLMAIORR-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2381290.png)

![2-({4-[(2-hydroxybenzyl)amino]phenyl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381294.png)

![5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2381295.png)

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enamide](/img/structure/B2381299.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2381300.png)

![7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2381303.png)

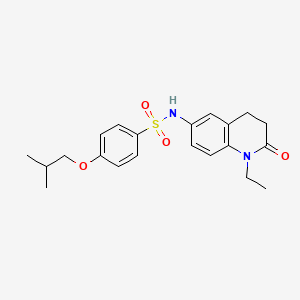

![4-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2381307.png)

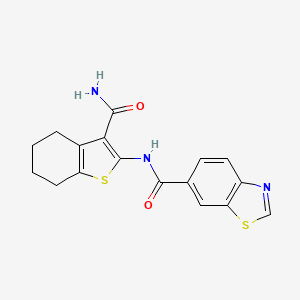

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2381309.png)

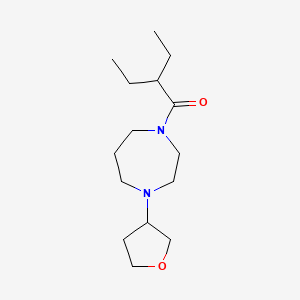

![methyl 2-(3-(cyclopentylcarbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxamido)acetate](/img/structure/B2381313.png)